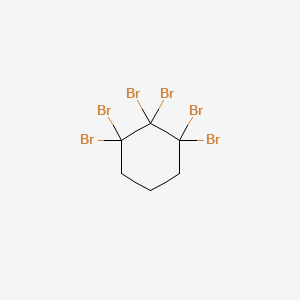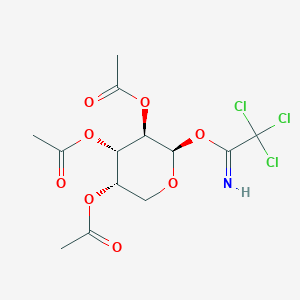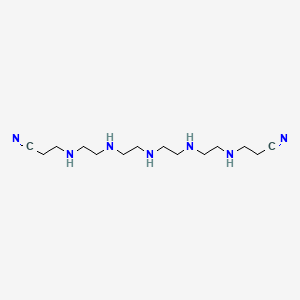
4,7,10,13,16-Pentaazanonadecanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,10,13,16-Pentaazanonadecanedinitrile is a chemical compound with the molecular formula C14H29N7 and a molecular weight of 295.43 g/mol It is characterized by the presence of multiple nitrogen atoms within its structure, making it a polyamine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16-Pentaazanonadecanedinitrile typically involves the reaction of polyamine precursors with nitrile-containing reagents. One common method includes the stepwise addition of cyanoethyl groups to a polyamine backbone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4,7,10,13,16-Pentaazanonadecanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include primary amines, substituted polyamines, and various nitrogen-containing heterocycles .
Applications De Recherche Scientifique
4,7,10,13,16-Pentaazanonadecanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, particularly in the modulation of enzyme activities and as a ligand for metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving polyamine metabolism.
Industry: It is used in the production of specialty chemicals, including corrosion inhibitors and surfactants.
Mécanisme D'action
The mechanism of action of 4,7,10,13,16-Pentaazanonadecanedinitrile involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and affecting their biological availability. It may also modulate the activity of enzymes involved in polyamine metabolism, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7,10,13,16-Pentaoxanonadeca-1,18-diyne: This compound has a similar polyamine structure but contains oxygen atoms instead of nitrile groups.
Polyethyleneimine: A polymeric amine with a similar backbone but lacks nitrile groups.
Spermidine: A naturally occurring polyamine with a shorter chain length and different functional groups.
Propriétés
Numéro CAS |
3216-98-6 |
|---|---|
Formule moléculaire |
C14H29N7 |
Poids moléculaire |
295.43 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-(2-cyanoethylamino)ethylamino]ethylamino]ethylamino]ethylamino]propanenitrile |
InChI |
InChI=1S/C14H29N7/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h17-21H,1-2,5-14H2 |
Clé InChI |
QYNDCVPRVZOXJJ-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCNCCNCCNCCNCCC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



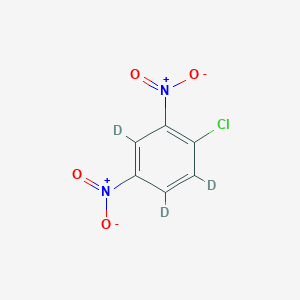
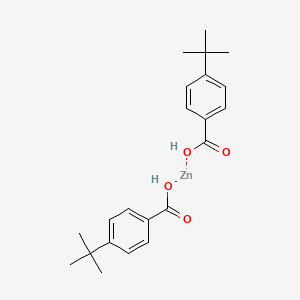
![5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione](/img/structure/B13822233.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B13822248.png)
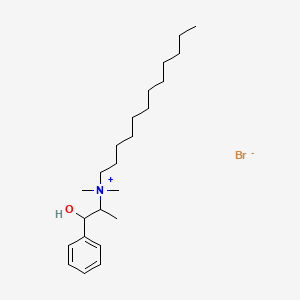
![N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine](/img/structure/B13822258.png)
![7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)](/img/structure/B13822266.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)
